![molecular formula C21H31N3O12S B13717908 [(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)
[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate is a complex organic molecule with a variety of functional groups, including acetamido, nitrososulfanyl, and triacetyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through condensation and substitution reactions. The specific synthetic route and reaction conditions can vary, but generally involve:
Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using acetic anhydride to form triacetyloxy derivatives.
Formation of the Acetamido Group: The acetamido group is introduced through the reaction of an amine with acetic anhydride.
Introduction of the Nitrososulfanyl Group: This step involves the reaction of a thiol with a nitrosating agent under controlled conditions.
Final Assembly: The protected intermediates are then coupled together, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate: can undergo various types of chemical reactions, including:
Oxidation: The nitrososulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The nitrososulfanyl group can be reduced to form thiol derivatives.
Substitution: The acetamido and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrososulfanyl group can yield sulfonyl derivatives, while reduction can yield thiol derivatives.
科学的研究の応用
[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or drug delivery agent.
作用機序
The mechanism of action of [(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetamido and nitrososulfanyl groups are likely to play key roles in its biological activity, potentially interacting with enzymes and receptors involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate: can be compared with other similar compounds, such as:
- (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride .
- 4-Nitrobenzyl (5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)-1-{[(4-nitrobenzyl)oxy]carbonyl}-3-pyrro .
These compounds share similar functional groups and structural features but differ in their specific arrangements and properties. The uniqueness of This compound
特性
分子式 |
C21H31N3O12S |
|---|---|
分子量 |
549.6 g/mol |
IUPAC名 |
[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H31N3O12S/c1-9(25)22-18(21(6,7)37-24-31)19(30)23-15-17(34-12(4)28)16(33-11(3)27)14(8-32-10(2)26)36-20(15)35-13(5)29/h14-18,20H,8H2,1-7H3,(H,22,25)(H,23,30)/t14?,15-,16+,17?,18?,20+/m0/s1 |
InChIキー |
VISYVRBZWPNIOD-RVLFTGMLSA-N |
異性体SMILES |
CC(=O)NC(C(=O)N[C@@H]1[C@@H](OC([C@H](C1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)C(C)(C)SN=O |
正規SMILES |
CC(=O)NC(C(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)
![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)
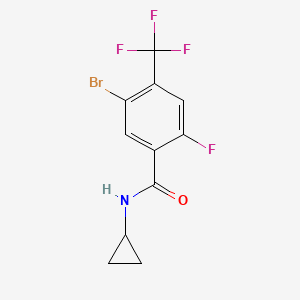
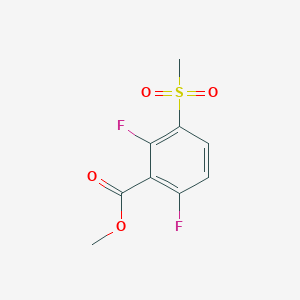
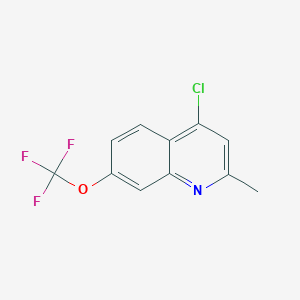
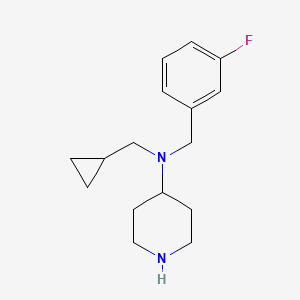
![tert-butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B13717867.png)
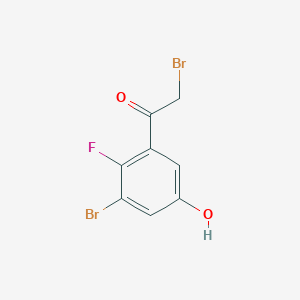
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)

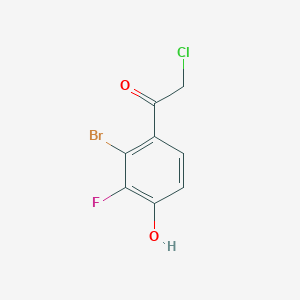

![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

